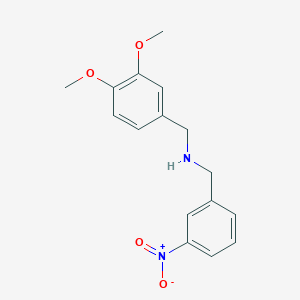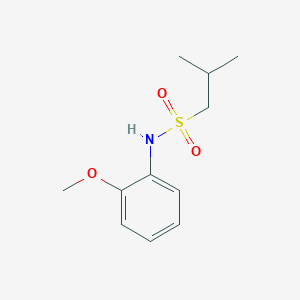
2-(4-morpholinylmethyl)-4-nitrophenol
Descripción general
Descripción
2-(4-morpholinylmethyl)-4-nitrophenol, commonly known as NMMP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. NMMP is a yellow crystalline powder that is soluble in water and organic solvents. It is a nitrophenol derivative that contains a morpholine ring, which makes it a unique compound for research purposes.
Aplicaciones Científicas De Investigación
Environmental Impact and Treatment : Nitrophenols, including compounds similar to 2-(4-morpholinylmethyl)-4-nitrophenol, are used in manufacturing explosives, pharmaceuticals, pesticides, and dyes. They are recognized as environmental contaminants. Studies have explored the toxic effects of nitrophenols on anaerobic systems, such as methanogenic systems, which are crucial for waste treatment. Nitrophenols have been shown to inhibit these systems, but some can be removed through biological degradation (Haghighi Podeh, Bhattacharya, & Qu, 1995); (Uberoi & Bhattacharya, 1997).
Catalytic Reduction and Nanocatalysis : Research has shown that nitrophenols, including 4-nitrophenol and 2-nitrophenol, can be reduced catalytically using various nanocatalytic systems. This process is important for the removal of hazardous dyes from water. Different nanomaterials, including polymeric material-supported monometallic nanoparticles, have been studied for their efficiency in catalytic reduction (Din et al., 2020).
Photocatalytic Activity and Environmental Remediation : Studies have also explored the use of nanomaterials, such as Ag2O-ZnO composite nanocones, for the electrochemical detection and photodegradation of 4-nitrophenol in water. This indicates the potential for using advanced materials for the detection and removal of nitrophenols from environmental samples (Chakraborty et al., 2021).
Chemical Interactions and Molecular Studies : The complex formation and interactions of compounds related to 2-(4-morpholinylmethyl)-4-nitrophenol, such as morpholine–4-nitrophenol, have been investigated. These studies contribute to understanding the molecular behavior and potential applications of such compounds in various chemical processes (Muralidharan et al., 2012).
Analytical Methodologies : There is ongoing research to develop sensitive and efficient methods for detecting and quantifying nitrophenols. For instance, a study proposed an ion-pair HPLC method for the simultaneous determination of 4-nitrophenol and its glucuronide and sulfate conjugates, which are important for understanding the metabolic profile of these compounds (Almási, Fischer, & Perjési, 2006).
Propiedades
IUPAC Name |
2-(morpholin-4-ylmethyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11-2-1-10(13(15)16)7-9(11)8-12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQJAMUJPVTFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902116 | |
| Record name | NoName_1329 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421315 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)


![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)